molecular formula C23H22N2O5S B11244669 N-(2,4-dimethoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-(2,4-dimethoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11244669
M. Wt: 438.5 g/mol
InChI Key: ONFGXIANCITBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives. Thiazine compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure with a dibenzo-thiazine core, which contributes to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate and urea under acidic conditions to form the intermediate compound . This intermediate is then subjected to further reactions involving sulfur and nitrogen-containing reagents to form the final thiazine derivative .

Industrial Production Methods

Industrial production of this compound may involve green synthesis methods to minimize environmental impact. These methods often utilize eco-friendly solvents and catalysts, such as water and ammonium acetate, under controlled temperature and pressure conditions . The use of green chemistry principles ensures the sustainable production of thiazine derivatives with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides and sulfones, while reduction can produce amines and alcohols. Substitution reactions can result in a wide range of functionalized thiazine derivatives with potential biological activities .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,4-dimethoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide include other thiazine derivatives, such as:

Uniqueness

What sets this compound apart is its unique dibenzo-thiazine core, which imparts distinct chemical and biological properties. This structure allows for versatile chemical modifications and a broad range of biological activities, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C23H22N2O5S

Molecular Weight

438.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-6-ethyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C23H22N2O5S/c1-4-25-20-12-9-15(13-18(20)17-7-5-6-8-22(17)31(25,27)28)23(26)24-19-11-10-16(29-2)14-21(19)30-3/h5-14H,4H2,1-3H3,(H,24,26)

InChI Key

ONFGXIANCITBID-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.